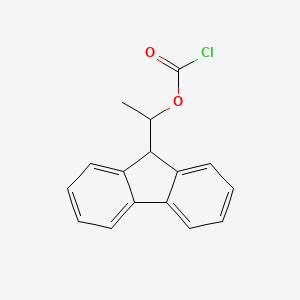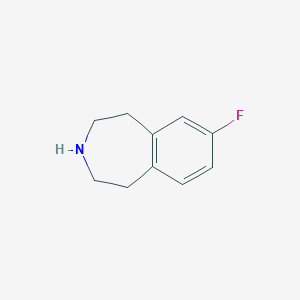
7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine: is a chemical compound that belongs to the class of benzazepines. Benzazepines are known for their diverse pharmacological properties and are often studied for their potential therapeutic applications. The presence of a fluorine atom at the 7th position of the benzazepine ring imparts unique chemical and biological properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, often a substituted benzene derivative.
Fluorination: Introduction of the fluorine atom at the 7th position can be achieved using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Cyclization: The cyclization step involves the formation of the benzazepine ring. This can be achieved through intramolecular cyclization reactions, often catalyzed by acids or bases.
Reduction: The final step involves the reduction of the intermediate compounds to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, catalysts, and reaction conditions to ensure scalability and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzazepine derivatives.
Wissenschaftliche Forschungsanwendungen
7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, including as a central nervous system agent.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of neurotransmitter reuptake or modulation of ion channels.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
- 7-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol
- 7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine
Uniqueness
7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine is unique due to its specific substitution pattern and the presence of the fluorine atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-10-2-1-8-3-5-12-6-4-9(8)7-10/h1-2,7,12H,3-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDMCTOVONAMKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C=CC(=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


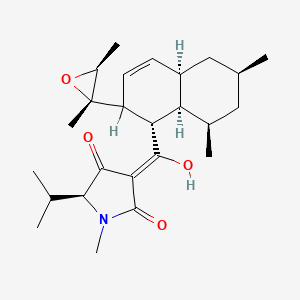
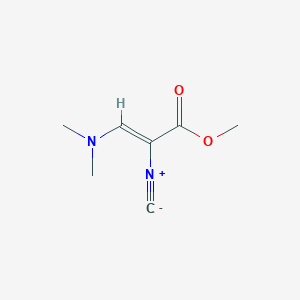

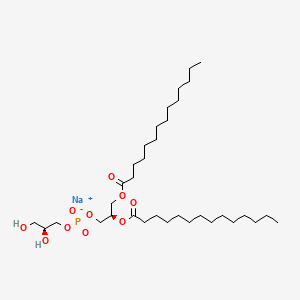
![4-[(1-Methyl-4(1H)-pyridinylidene)ethylidene]-2,5-cyclohexadien-1-one hydrate](/img/structure/B1142467.png)

